![molecular formula C17H19ClN4O4S B019030 Cloruro de 4-etoxi-3-(1-metil-7-oxo-3-propil-6,7-dihidro-1H-pirazolo[4,3-d]pirimidin-5-il)benceno-1-sulfonilo CAS No. 139756-22-2](/img/structure/B19030.png)

Cloruro de 4-etoxi-3-(1-metil-7-oxo-3-propil-6,7-dihidro-1H-pirazolo[4,3-d]pirimidin-5-il)benceno-1-sulfonilo

Descripción general

Descripción

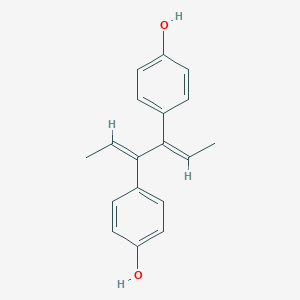

La 13,14-dihidro-15-ceto Prostaglandina E2 es un metabolito de la Prostaglandina E2, que es un mediador lipídico importante involucrado en varios procesos fisiológicos. Este compuesto se encuentra principalmente en el plasma y se forma a través de la reducción del doble enlace entre los átomos de carbono 13 y 14 en la Prostaglandina E2 por la enzima 15-oxo-PG Δ13 reductasa .

Aplicaciones Científicas De Investigación

La 13,14-dihidro-15-ceto Prostaglandina E2 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto de referencia en el estudio del metabolismo lipídico.

Biología: El compuesto es significativo para comprender las vías metabólicas de la Prostaglandina E2.

Medicina: Se utiliza en la investigación relacionada con la inflamación y el cáncer, particularmente en el estudio de sus niveles en el plasma durante el embarazo y el trabajo de parto

Industria: El compuesto se utiliza en la producción de varios productos farmacéuticos y ensayos bioquímicos.

Mecanismo De Acción

El mecanismo de acción de la 13,14-dihidro-15-ceto Prostaglandina E2 implica su interacción con receptores y enzimas específicos. A diferencia de la Prostaglandina E2, este compuesto no se une de manera efectiva a los receptores de Prostaglandina E2 EP2 y EP4. En cambio, se metaboliza a través de una vía que involucra la 15-oxo-PG Δ13 reductasa . Esta vía es crucial para regular los niveles de Prostaglandina E2 en el cuerpo y sus efectos fisiológicos asociados .

Compuestos similares:

Prostaglandina E2: El compuesto principal del que se deriva la 13,14-dihidro-15-ceto Prostaglandina E2.

13,14-dihidro-15-ceto Prostaglandina F2α: Otro metabolito formado a través de un proceso de reducción similar.

Singularidad: La 13,14-dihidro-15-ceto Prostaglandina E2 es única debido a su vía de formación específica y su función como metabolito principal en el plasma. Su afinidad de unión reducida a los receptores de Prostaglandina E2 lo diferencia de otros compuestos similares, convirtiéndolo en un marcador valioso en la investigación bioquímica y médica .

Análisis Bioquímico

Biochemical Properties

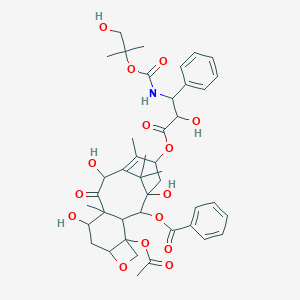

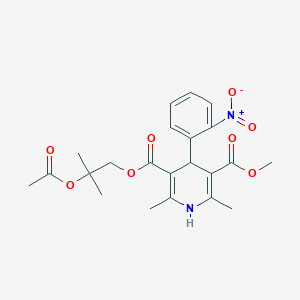

The compound, Sildenafil chlorosulfonyl, plays a crucial role in biochemical reactions, particularly in the inhibition of the enzyme phosphodiesterase type 5 (PDE5) . This enzyme is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), a molecule that plays a significant role in cell signaling . By inhibiting PDE5, Sildenafil chlorosulfonyl increases the levels of cGMP within cells .

Cellular Effects

Sildenafil chlorosulfonyl has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving cGMP . This modulation can impact gene expression and cellular metabolism, leading to changes in cell function .

Molecular Mechanism

The molecular mechanism of action of Sildenafil chlorosulfonyl involves binding interactions with the enzyme PDE5 . By binding to this enzyme, Sildenafil chlorosulfonyl inhibits its activity, leading to an increase in cGMP levels within cells . This increase in cGMP can lead to changes in gene expression and cellular metabolism .

Metabolic Pathways

Sildenafil chlorosulfonyl is involved in the cGMP signaling pathway . It interacts with the enzyme PDE5, leading to an increase in cGMP levels within cells . This increase in cGMP can affect metabolic flux and metabolite levels .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la 13,14-dihidro-15-ceto Prostaglandina E2 implica la reducción de la Prostaglandina E2. La reacción generalmente requiere la presencia de la enzima 15-oxo-PG Δ13 reductasa, que facilita la reducción del doble enlace entre los átomos de carbono 13 y 14 .

Métodos de producción industrial: La producción industrial de este compuesto generalmente se lleva a cabo aislando el compuesto de muestras biológicas donde la Prostaglandina E2 se metaboliza. El compuesto a menudo se almacena en soluciones como acetato de metilo y requiere condiciones específicas, como almacenamiento a -20 ° C para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: La 13,14-dihidro-15-ceto Prostaglandina E2 experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: Esta reacción puede facilitarse mediante agentes oxidantes como el permanganato de potasio.

Reducción: El proceso de reducción implica el uso de agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo requieren catalizadores como paladio sobre carbón.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de la Prostaglandina E2, que se pueden utilizar en estudios bioquímicos adicionales .

Comparación Con Compuestos Similares

Prostaglandin E2: The parent compound from which 13,14-dihydro-15-keto Prostaglandin E2 is derived.

13,14-Dihydro-15-keto Prostaglandin F2α: Another metabolite formed through a similar reduction process.

Uniqueness: 13,14-Dihydro-15-keto Prostaglandin E2 is unique due to its specific formation pathway and its role as a primary metabolite in plasma. Its reduced binding affinity to Prostaglandin E2 receptors differentiates it from other similar compounds, making it a valuable marker in biochemical and medical research .

Propiedades

IUPAC Name |

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O4S/c1-4-6-12-14-15(22(3)21-12)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVOSOSBFSYZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461096 | |

| Record name | 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139756-22-2 | |

| Record name | 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139756-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139756222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5-CHLOROSULFONYL-2-ETHOXYPHENYL)-1-METHYL-3-PROPYL-1,6-DIHYDRO-7H-PYRAZOLO(4,3-D)PYRIMIDIN-7-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y70Q28MLE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the synthesis of sildenafil using 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one advantageous compared to other methods?

A1: The research paper highlights several advantages of using 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one as a starting material for sildenafil synthesis []. The reaction with N-methyl piperazine is reported to be rapid and straightforward. Significantly, the resulting product doesn't necessitate further purification steps, leading to a higher overall yield. This streamlined process offers potential benefits in terms of cost-effectiveness and efficiency compared to other synthetic routes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)